Cas no 418804-45-2 (5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione)

5-Methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a bicyclic imide derivative characterized by its nitro-substituted aromatic ring and hexahydroisoindole core. This compound is of interest in synthetic organic chemistry due to its rigid, fused-ring structure, which can serve as a versatile intermediate in the development of pharmacologically active molecules or functional materials. The presence of the nitro group enhances reactivity for further functionalization, while the methyl substitution offers potential steric and electronic modulation. Its well-defined stereochemistry and stability under standard conditions make it suitable for controlled synthetic applications. Researchers may explore its utility in heterocyclic synthesis, catalysis, or as a scaffold for bioactive compound design.
5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione structure
418804-45-2 structure
Product Name:5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
CAS No:418804-45-2
MF:C15H14N2O4
MW:286.282663822174
CID:5911643
PubChem ID:2856798
Update Time:2025-06-10

5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
    • F1443-1381
    • 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
    • Oprea1_493588
    • 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
    • CBMicro_026893
    • AKOS016194820
    • AKOS000491314
    • BIM-0026900.P001
    • SR-01000215301-1
    • SR-01000215301
    • 418804-45-2
    • Oprea1_271941
    • 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-2-(3-nitrophenyl)-
    • Inchi: 1S/C15H14N2O4/c1-9-5-6-12-13(7-9)15(19)16(14(12)18)10-3-2-4-11(8-10)17(20)21/h2-5,8,12-13H,6-7H2,1H3
    • InChI Key: XSFLPRLCSDPYRO-UHFFFAOYSA-N
    • SMILES: C1(=O)C2C(CC(C)=CC2)C(=O)N1C1=CC=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 286.09535693g/mol
  • Monoisotopic Mass: 286.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.2Ų

5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione Pricemore >>

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Additional information on 5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Comprehensive Analysis of 5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS No. 418804-45-2)

The compound 5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS No. 418804-45-2) is a highly specialized organic molecule with a unique structural framework. Its complex name reflects the intricate arrangement of its hexahydro-isoindole core, which is substituted with a 3-nitrophenyl group and a methyl moiety. This combination of functional groups makes it a subject of interest in various scientific fields, including medicinal chemistry, material science, and synthetic organic chemistry.

One of the key features of this compound is its potential application in pharmaceutical research. The presence of the nitrophenyl group suggests possible interactions with biological targets, making it a candidate for drug discovery programs. Researchers are particularly interested in its isoindole-1,3-dione backbone, which is known to exhibit diverse biological activities. Recent studies have explored its role in modulating enzyme activity, though further validation is required to confirm its efficacy and safety.

In the realm of material science, 5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has garnered attention due to its potential as a building block for advanced polymers. Its rigid yet flexible structure could contribute to the development of high-performance materials with tailored properties. For instance, its incorporation into polymer matrices might enhance thermal stability or optical characteristics, addressing current demands in industries such as electronics and coatings.

The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors like phthalic anhydride derivatives. Optimizing its yield and purity remains a challenge, prompting researchers to explore innovative catalytic methods. Green chemistry principles are increasingly being applied to reduce waste and improve sustainability in its production, aligning with global trends toward environmentally friendly processes.

From an analytical perspective, CAS No. 418804-45-2 is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular conformation and electronic properties, which are critical for understanding its behavior in different environments. Computational modeling has also been employed to predict its reactivity and interactions, offering a complementary approach to experimental studies.

Given the growing interest in nitroaromatic compounds, 5-methyl-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is frequently discussed in academic forums and patent literature. Its potential applications span from agrochemicals to dye intermediates, though rigorous testing is necessary to unlock its full commercial value. As the scientific community continues to investigate its properties, this compound may emerge as a cornerstone in next-generation chemical innovations.

For researchers and industry professionals, understanding the nuances of CAS No. 418804-45-2 is essential. Its unique combination of a hexahydro-isoindole scaffold and nitrophenyl substitution offers a versatile platform for further derivatization. Whether in drug design or advanced materials, this compound exemplifies the intersection of creativity and precision in modern chemistry.

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